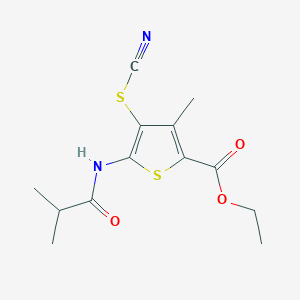

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a multifunctional thiophene derivative characterized by a thiocyanate group at position 4, an isobutyramido moiety at position 5, and a methyl substituent at position 2. The ethyl carboxylate group at position 2 enhances solubility in organic solvents and modulates electronic properties.

Properties

IUPAC Name |

ethyl 3-methyl-5-(2-methylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-5-18-13(17)10-8(4)9(19-6-14)12(20-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBXMYLWVIWYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)SC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur reagents and appropriate precursors.

Introduction of the isobutyramido group: This step involves the reaction of the thiophene derivative with isobutyryl chloride in the presence of a base to form the isobutyramido group.

Addition of the thiocyanato group: The thiocyanato group is introduced using thiocyanate salts under suitable conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocyanato group to thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s aromatic thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Substituent Effects on Reactivity and Stability

Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate (Compound 45p)

- Structure : Features an isoxazole ring fused to the thiophene core, with methyl groups at positions 3 and 4.

- Synthesis : Prepared via oxidative cyclization using KCl and Oxone®, followed by esterification .

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (1a)

- Structure : Contains a benzo[b]thiophene core with hydroxyl and keto groups.

- Physical Properties : Melting point (153–156°C) and IR bands (1777 cm⁻¹ for ester, 1715 cm⁻¹ for ketone) highlight its crystalline nature .

- Comparison : The absence of a thiocyanate group reduces electrophilic reactivity but increases hydrogen-bonding capacity via the hydroxyl group.

Ethyl 5-Acetyl-4-Phenyl-2-(Phenylamino)Thiophene-3-Carboxylate (Compound 5)

- Structure: Substituted with acetyl (position 5), phenyl (position 4), and phenylamino (position 2) groups.

- Activity : Demonstrates antimicrobial properties due to the electron-withdrawing acetyl and aromatic phenyl groups .

- Contrast : The thiocyanate group in the target compound may confer distinct reactivity (e.g., nucleophilic substitution) and bioactivity compared to acetyl substituents.

Physical and Spectral Properties

Key Observations :

Crystallographic and Structural Analysis

- Crystallography Tools : SHELX and ORTEP-III are widely used for small-molecule refinement and visualization .

- Hydrogen Bonding : The isobutyramido group in the target compound may form N–H···O/S interactions, similar to Etter’s graph set analysis for molecular aggregates .

- Contrast : Derivatives with hydroxyl groups (e.g., 1a) exhibit stronger hydrogen-bonding networks compared to thiocyanate-containing analogs .

Biological Activity

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound belonging to the thiophene family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its promising bioactive properties.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂S₂

- Molecular Weight : Approximately 286.42 g/mol

The structure consists of a thiophene ring substituted with an isobutyramido group and a thiocyanate group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the thiocyanate group is believed to enhance the compound's ability to disrupt microbial membranes, leading to cell death. In studies involving various bacterial strains, such as Staphylococcus aureus and Escherichia coli, derivatives of this compound demonstrated effective inhibition of growth at low concentrations.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, in vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The isobutyramido moiety may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell damage and apoptosis.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 15 | |

| Antimicrobial | E. coli | 20 | |

| Anticancer | MCF-7 (breast cancer) | 25 | |

| Anticancer | HT29 (colon cancer) | 30 |

Case Study: Anticancer Effects on MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

These findings suggest that this compound may serve as a lead candidate for further development in anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.